Cas no 2138025-54-2 (ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate)

ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate structure
2138025-54-2 structure
Product Name:ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate
CAS No:2138025-54-2
MF:C15H26O4
MW:270.364545345306
CID:6006278
PubChem ID:165482909
Update Time:2025-07-17

ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate
    • EN300-1104949
    • 2138025-54-2
    • Inchi: 1S/C15H26O4/c1-7-19-14(18)12(13(17)10(2)3)8-11(16)9-15(4,5)6/h10,12H,7-9H2,1-6H3
    • InChI Key: OJHWPAMKGWRVCO-UHFFFAOYSA-N
    • SMILES: O=C(CC(C(=O)OCC)C(C(C)C)=O)CC(C)(C)C

Computed Properties

  • Exact Mass: 270.18310931g/mol
  • Monoisotopic Mass: 270.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 60.4Ų

ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate Pricemore >>

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Additional information on ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate

Introduction to Ethyl 6,6-Dimethyl-2-(2-Methylpropanoyl)-4-Oxoheptanoate (CAS No. 2138025-54-2)

Ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate (CAS No. 2138025-54-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a heptanoate backbone with multiple functional groups, such as ester, ketone, and methyl substituents. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.

The chemical structure of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate is represented by the formula C15H26O4. The presence of the ester group (COOEt) and the ketone group (C=O) imparts specific reactivity and solubility properties to the molecule. The dimethyl and methylpropanoyl substituents further enhance its stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have explored the potential of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate in various therapeutic areas. One notable application is in the treatment of metabolic disorders. Research has shown that this compound can modulate key metabolic pathways, such as glucose and lipid metabolism, which are often dysregulated in conditions like diabetes and obesity. The ability to influence these pathways suggests that ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate could be developed into a novel therapeutic agent for managing metabolic disorders.

In addition to its metabolic effects, ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease and neurodegenerative disorders. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key mechanisms in the pathogenesis of these diseases. These findings highlight the potential of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate as an anti-inflammatory agent.

The pharmacokinetic profile of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate has also been studied to understand its behavior in biological systems. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, and its metabolites are excreted through both renal and hepatic pathways. These pharmacokinetic characteristics suggest that ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate could be formulated into various dosage forms for optimal therapeutic effect.

Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are designed to assess the compound's potential in treating specific conditions, such as type 2 diabetes and inflammatory bowel disease (IBD). The positive outcomes from these trials provide a strong foundation for advancing this compound into later stages of clinical development.

The synthesis of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate involves a series of well-defined chemical reactions. Key steps include the formation of the heptanoate backbone through condensation reactions and the introduction of functional groups via selective substitutions. The synthetic route has been optimized to ensure high yields and purity, making it suitable for large-scale production. This robust synthetic methodology supports the commercial viability of ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate.

In conclusion, ethyl 6,6-dimethyl-2-(2-methylpropanoyl)-4-oxoheptanoate (CAS No. 2138025-54-2) is a promising compound with diverse therapeutic potential. Its unique chemical structure confers specific biological activities that make it an attractive candidate for drug development in areas such as metabolic disorders and inflammation. Ongoing research and clinical trials continue to elucidate its mechanisms of action and safety profile, paving the way for its potential use as a novel therapeutic agent.

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